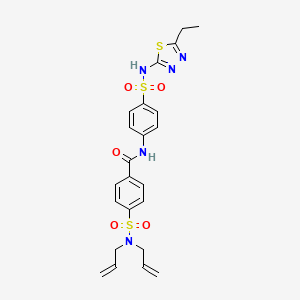

4-(N,N-diallylsulfamoyl)-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

4-[bis(prop-2-enyl)sulfamoyl]-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O5S3/c1-4-15-28(16-5-2)36(32,33)20-11-7-17(8-12-20)22(29)24-18-9-13-19(14-10-18)35(30,31)27-23-26-25-21(6-3)34-23/h4-5,7-14H,1-2,6,15-16H2,3H3,(H,24,29)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTXUTLMUZKPHFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

4-(N,N-diallylsulfamoyl)-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide, with the CAS number 899351-44-1, is a complex compound that incorporates a thiadiazole moiety known for its extensive biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 547.7 g/mol. The structure includes a benzamide core linked to a sulfonamide group and a thiadiazole derivative, which contributes to its diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 899351-44-1 |

| Molecular Formula | C23H25N5O5S3 |

| Molecular Weight | 547.7 g/mol |

| Chemical Structure | Chemical Structure |

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties . Research indicates that compounds containing the 1,3,4-thiadiazole ring exhibit significant activity against various bacterial and fungal strains. The mechanism often involves inhibition of bacterial cell wall synthesis and disruption of protein synthesis pathways .

Anticancer Properties

The compound has shown anticancer activity in several studies. For instance, derivatives of thiadiazole have been reported to induce apoptosis in cancer cells through the activation of specific signaling pathways. In vitro studies demonstrate that compounds similar to this compound can inhibit tumor growth in various cancer cell lines .

Anti-inflammatory Effects

The anti-inflammatory potential of thiadiazole derivatives has also been documented. They are believed to inhibit pro-inflammatory cytokines and reduce oxidative stress in tissues, making them promising candidates for treating inflammatory diseases .

Other Biological Activities

Additional activities include:

- Antiviral : Some thiadiazole derivatives have shown efficacy against viral infections by interfering with viral replication processes.

- Antidiabetic : Research indicates potential in modulating glucose metabolism and improving insulin sensitivity.

- Anticonvulsant : Certain derivatives exhibit neuroprotective effects and may help manage seizure disorders .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The sulfonamide group mimics natural substrates, inhibiting key enzymes involved in metabolic pathways.

- DNA Interaction : The thiadiazole moiety can intercalate into DNA, disrupting replication and transcription processes.

- Receptor Modulation : The compound may act on specific receptors involved in signaling pathways related to inflammation and cell proliferation .

Case Studies

Recent studies have highlighted the effectiveness of thiadiazole derivatives in clinical settings:

- A study published in Pharmaceutical Research demonstrated that a related compound significantly reduced tumor size in murine models of breast cancer.

- Another research article noted the antimicrobial efficacy against multi-drug-resistant strains of bacteria, showcasing the compound's potential as an alternative therapeutic agent .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Variations

The target compound’s core structure is shared with several derivatives, differing primarily in sulfamoyl substituents (R1) and thiadiazole modifications (R2). Key analogs include:

Table 1: Structural Analogs and Substituent Variations

Key Insights :

- Alkyl vs. Aryl Sulfamoyl Groups : Diallyl/dipropyl substituents (e.g., ) increase lipophilicity (logP ~3.5–4.2), enhancing membrane permeability compared to dimethyl or phenyl groups (logP ~2.0–2.8).

- Thiadiazole Modifications : The 5-ethyl group in the target compound balances steric bulk and electron-donating effects, whereas thiophene () or chlorobenzylthio () substitutions improve stacking interactions or halogen bonding.

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

*Calculated using QSAR models.

Key Trends :

- Antimicrobial Activity : Thiadiazole sulfonamides (e.g., ) exhibit broad-spectrum activity due to sulfonamide’s role in folate pathway disruption.

- Anticancer Potential: Imidazole-benzamide hybrids () show potency via tubulin or kinase modulation.

- Electron-Withdrawing Groups : Nitro or chloro substituents () enhance target binding but may reduce bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.